1-Boc-L-azetidine-2-carboxylic acid
Overview
Description
1-Boc-L-azetidine-2-carboxylic acid is a chiral azetidine derivative. It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The compound’s unique structure, featuring a four-membered azetidine ring, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-L-azetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available azetidine-2-carboxylic acid.
Protection: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the carboxylic acid group does not participate in subsequent reactions.
Chirality Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: This technique allows for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-Boc-L-azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted azetidines.
Scientific Research Applications
1-Boc-L-azetidine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-L-azetidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active azetidine-2-carboxylic acid upon metabolic activation. The molecular targets and pathways involved vary based on the specific biological context and the nature of the active compound.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: The parent compound without the tert-butoxycarbonyl protection.
N-Boc-azetidine: A similar compound with the Boc group protecting the nitrogen atom instead of the carboxylic acid group.
Uniqueness
1-Boc-L-azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both the azetidine ring and the Boc-protected carboxylic acid group. This combination of features makes it a versatile building block for the synthesis of a wide range of biologically active molecules and pharmaceuticals.
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSDZKYYXDDN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370335 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51077-14-6 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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